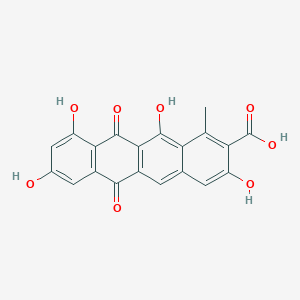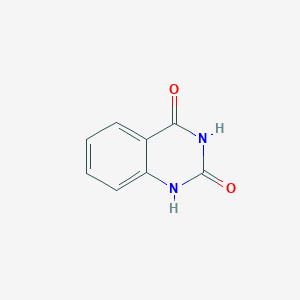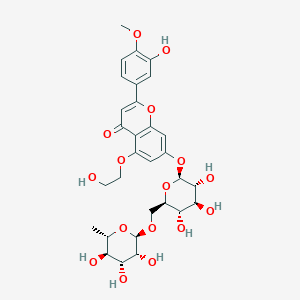
Isomaltotetraose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomaltotetraose, also known as isomaltotriose, is a type of disaccharide found in a variety of plant sources. It is composed of four glucose molecules linked together in a linear chain. This compound is a sugar that has been studied for its potential health benefits due to its low glycemic index and its ability to slow down the absorption of glucose in the body. It has been used in food products and as an ingredient in pharmaceuticals. In addition, it has been studied for its potential use in lab experiments as a sugar substitute.
Applications De Recherche Scientifique
Immobilisation des enzymes et réutilisabilité
L'isomaltotetraose est un produit de l'activité de la dextranase, une enzyme qui hydrolyse les liaisons α-1,6-glycosidiques en chaîne linéaire. Des recherches ont montré que lorsque la dextranase est immobilisée sur des nanoparticules comme le nano-TiO2, cela améliore la réutilisabilité de l'enzyme et modifie les propriétés de son hydrolysate . La dextranase immobilisée produit des hydrolysats constitués principalement d'isomaltotriose et d'this compound, ce dernier atteignant des niveaux supérieurs à 78,69 % après 30 minutes de digestion enzymatique . Cette application est importante en biotechnologie pour la production de sucre et la synthèse de médicaments.
Synthèse d'oligosaccharides
L'this compound peut être synthétisé par une série de réactions chimiques impliquant des glycosides bloqués. Ces procédés comprennent la bromolyse, l'hydrolyse, la méthanolyse et l'hydrogénolyse, qui produisent finalement l'this compound . Cette méthode est essentielle pour créer des oligosaccharides spécifiques utilisés dans diverses applications biochimiques, notamment la recherche et le développement de nouveaux produits pharmaceutiques.
Orientations Futures
Mécanisme D'action
Target of Action
Isomaltotetraose is a type of isomalto-oligosaccharide (IMO) and its primary target is the enzyme dextranase . Dextranase is an enzyme that breaks down dextran, a complex branched polysaccharide made of many glucose molecules.
Mode of Action
This compound interacts with dextranase and induces its synthesis . This interaction leads to an increase in the production of dextranase, which in turn enhances the breakdown of dextran.
Result of Action
The primary molecular effect of this compound’s action is the increased synthesis of dextranase . This leads to enhanced degradation of dextran, facilitating its digestion and utilization. On a cellular level, this can impact cells that utilize glucose for energy, as the breakdown of dextran increases the availability of glucose.
Analyse Biochimique
Biochemical Properties
Isomaltotetraose is produced using α-glucosidase obtained from Aspergillus niger PFS 08 and maltose as a substrate in a batch system . It interacts with enzymes such as α-glucosidase and other biomolecules like maltose. The nature of these interactions involves enzymatic reactions that lead to the production of this compound .
Cellular Effects
As a prebiotic, this compound can influence cell function by selectively stimulating the growth and activity of beneficial bacteria in the colon . This can impact cell signaling pathways, gene expression, and cellular metabolism, promoting overall host health .
Molecular Mechanism
The molecular mechanism of this compound involves its production through enzymatic reactions. It exerts its effects at the molecular level through binding interactions with α-glucosidase and maltose, leading to changes in gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of prebiotics. It interacts with enzymes like α-glucosidase and substrates like maltose in these pathways .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of Isomaltotetraose can be achieved through the use of enzymatic reactions. The enzyme, amylosucrase, can be used to polymerize sucrose into Isomaltotetraose. This method is preferred over chemical synthesis due to its high selectivity and yield.", "Starting Materials": [ "Sucrose", "Amylosucrase enzyme" ], "Reaction": [ "Mix sucrose and amylosucrase enzyme in a reaction vessel", "Incubate mixture at a specific temperature and pH for a specific amount of time", "Isomaltotetraose will be synthesized through the enzymatic polymerization of sucrose", "Purify the Isomaltotetraose product using various techniques such as chromatography or crystallization" ] } | |
Numéro CAS |
35997-20-7 |
Formule moléculaire |
C24H42O21 |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
Clé InChI |
DFKPJBWUFOESDV-KGUZVYKUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Autres numéros CAS |
104723-76-4 |
Synonymes |
O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |
Origine du produit |
United States |
Q & A
Q1: What is isomaltotetraose?
A1: this compound is an oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. These units are glucose molecules linked together by α-(1→6) glycosidic bonds.
Q2: How is this compound produced?
A2: this compound can be produced through several methods, including:
- Enzymatic hydrolysis of dextran: Certain dextranases, enzymes that break down dextran, can produce this compound as a major product. For instance, a dextranase from Bacteroides thetaiotaomicron preferentially synthesizes this compound from dextran. []
- Transglycosylation reactions: Enzymes like transglucosidase from Aspergillus niger can catalyze the formation of this compound from other oligosaccharides like maltose or panose. []
- Chemical synthesis: this compound can also be synthesized chemically, although this process is generally more complex than enzymatic methods. []
Q3: What are the main applications of this compound?
A3: this compound, as a component of isomaltooligosaccharides (IMOs), holds potential prebiotic properties. [] Research suggests that IMOs, including this compound, can selectively stimulate the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species. [, ]
Q4: How does the structure of this compound relate to its activity?
A4: The α-(1→6) glycosidic linkages in this compound are key to its resistance to digestion by human enzymes in the small intestine. [] This resistance allows this compound to reach the colon intact, where it can be utilized by beneficial gut bacteria.
Q5: Are there any known enzymes that specifically target this compound?
A5: Yes, certain dextranases exhibit a high affinity for this compound. For example, a dextranase from Paenibacillus sp. was shown to efficiently degrade cycloisomaltooligosaccharides, including this compound. []
Q6: Can the production of this compound be optimized?
A6: Research shows that manipulating the enzyme source and reaction conditions can optimize this compound production. For example, using a dextranase from Cellulosimicrobium sp. Y1 immobilized on titanium dioxide nanoparticles led to a significant increase in this compound yield compared to free enzyme. []
Q7: What are the analytical methods used to identify and quantify this compound?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), is commonly employed for the separation and quantification of this compound in complex mixtures. [, ]
Q8: How does this compound interact with dextran-binding domains?
A8: Studies using X-ray crystallography have provided insights into the interaction between this compound and the starch-binding domain of enzymes like glucoamylase from Rhizopus oryzae. The crystal structures revealed specific binding sites for this compound within the enzyme's structure, highlighting the importance of specific amino acid residues in carbohydrate recognition. [, ]
Q9: Can this compound be used in the study of antibody-antigen interactions?
A9: Yes, this compound conjugated to proteins has been used as a T-dependent antigen to generate monoclonal antibodies with varying specificities for α-(1→6) dextran. [] This approach allows researchers to investigate the structural basis of antibody diversity and antigen recognition.
Q10: What is the role of this compound in understanding the mechanisms of dextran elongation?
A10: Studies on dextransucrases, enzymes that synthesize dextran, have employed this compound as a substrate or product analog. [, , ] By analyzing the enzyme-isomaltotetraose complexes and monitoring polymer formation, researchers gain valuable insights into the molecular mechanisms governing dextran chain elongation and the factors influencing dextran size.
Q11: Has this compound been investigated for potential applications beyond prebiotics?
A11: While the prebiotic potential of this compound has been a primary focus of research, its use in other applications is being explored. One example is its potential in dental care, where a cold-adapted and salt-tolerant dextranase from Cellulosimicrobium sp. THN1 producing this compound showed promising results in inhibiting the formation of dental plaque. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)

